3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-

InhA Mycobacterium tuberculosis enoyl-ACP reductase

3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo- (CAS 93540-63-7) is a heterocyclic small molecule belonging to the pyrrolidine carboxamide class. Its structure features a 5-oxopyrrolidine core substituted at the 1-position with a cyclohexyl group and at the 3-carboxamide nitrogen with a second cyclohexyl moiety.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
CAS No. 93540-63-7
Cat. No. B12915513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-
CAS93540-63-7
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCCC3
InChIInChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h13-15H,1-12H2,(H,18,21)
InChIKeyAHJYYIXNAKIPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS 93540-63-7): Core Identity and Physicochemical Baseline for Procurement


3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo- (CAS 93540-63-7) is a heterocyclic small molecule belonging to the pyrrolidine carboxamide class [1]. Its structure features a 5-oxopyrrolidine core substituted at the 1-position with a cyclohexyl group and at the 3-carboxamide nitrogen with a second cyclohexyl moiety. Computed molecular properties include a molecular weight of 292.42 g/mol, calculated logP of 2.62, hydrogen bond acceptor count of 2, hydrogen bond donor count of 1, and topological polar surface area of 49.41 Ų [1]. The compound carries a ChEMBL ID CHEMBL217739 and a DSSTox substance identifier DTXSID50408214 [1].

Why Generic Pyrrolidine Carboxamides Cannot Substitute for N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide in Target-Based Research


Within the pyrrolidine carboxamide series, subtle variations in N-aryl/N-cycloalkyl substitution profoundly alter target engagement. The N,1-dicyclohexyl substitution pattern determines a unique steric and electronic profile that governs binding to enzyme active sites [1]. As documented by ChEMBL-curated bioactivity data, the N,1-dicyclohexyl derivative is inactive against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) at 20 µM, while close analogs bearing N-aryl substituents in place of the N-cyclohexyl group achieve sub-micromolar IC50 values against the same target [1][2]. Therefore, indiscriminate substitution of pyrrolidine carboxamides with different N-substitution patterns will yield divergent pharmacological outcomes, making compound-specific selection essential for target-based screening and structure–activity relationship studies [2].

N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide Quantitative Differentiation Evidence: Head-to-Head Comparison with Active InhA Inhibitors


InhA Inhibition: N,1-Dicyclohexyl Derivative Is Inactive, Unlike N-Aryl Analogs

The N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold is inactive against Mycobacterium tuberculosis InhA when tested at 20 µM [1]. In contrast, the N-(3-bromophenyl) analog (Compound s4) inhibits InhA with an IC50 of 890 nM, and the N-(3-bromo-5-(trifluoromethyl)phenyl) analog (Compound d12) shows an IC50 of 850 nM under comparable assay conditions [2][3]. This >23-fold difference in concentration required for measurable activity defines the N,N-dicyclohexyl substitution as detrimental to InhA binding and establishes this compound as a negative control standard for the series.

InhA Mycobacterium tuberculosis enoyl-ACP reductase pyrrolidine carboxamide antitubercular

Lipophilicity-Driven Physicochemical Differentiation from N-Aryl Pyrrolidine Carboxamides

The calculated AlogP of N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide is 2.62 with a topological polar surface area (TPSA) of 49.41 Ų [1]. Although direct AlogP values for active InhA-inhibiting analogs are not curated in the same database, the N,N-dicyclohexyl substitution replaces a polarizable aromatic ring with a second saturated cyclohexyl group, which is expected to increase lipophilicity relative to N-aryl-substituted analogs while reducing π-stacking capacity. The lower TPSA (49.41 Ų) relative to typical N-aryl pyrrolidine carboxamides, which incorporate an additional aryl ring contributing approximately 12–20 Ų of polar surface, further supports a distinct passive permeability and solubility profile for this compound class [2].

lipophilicity AlogP polar surface area drug-likeness physicochemical profiling

Reduced Hydrogen-Bond Donor Count vs. Active Pyrrolidine Carboxamide Inhibitors of 5-Lipoxygenase

The N,N-dicyclohexyl compound contains only one hydrogen-bond donor (HBD = 1) [1]. Pyrrolidine carboxamides that act as potent 5-lipoxygenase (5-LO) inhibitors, such as those disclosed in patent literature (e.g., US5326787 and related filings), frequently incorporate an N-hydroxyurea or hydroxamic acid moiety that contributes two or more hydrogen-bond donors critical for chelating the active-site iron [2]. While no head-to-head 5-LO activity data are available for the N,N-dicyclohexyl derivative, its lower HBD count (1 vs. ≥2) represents a structural feature that is inconsistent with the established pharmacophore for iron-chelating 5-LO inhibition, positioning this compound as unlikely to engage 5-LO through the canonical chelation mechanism.

5-lipoxygenase hydrogen-bond donor leukotriene synthesis inflammation pyrrolidine carboxamide

Procurement-Focused Application Scenarios for N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide Based on Quantitative Differentiation Evidence


Negative Control Standard for Mycobacterium tuberculosis InhA High-Throughput Screening

The N,N-dicyclohexyl compound's documented inactivity against InhA at 20 µM [1] makes it an ideal negative control for HTS campaigns targeting enoyl-ACP reductase. Screening laboratories can use this compound to establish baseline assay noise and validate that hit identification does not arise from non-specific effects of the pyrrolidine carboxamide scaffold itself.

Lipophilic Physicochemical Probe for Membrane Permeability and Partitioning Studies

With a computed AlogP of 2.62 and TPSA of 49.41 Ų [2], the N,N-dicyclohexyl derivative serves as a moderately lipophilic probe in parallel artificial membrane permeability assays (PAMPA) and Caco-2 studies, allowing drug metabolism and pharmacokinetics (DMPK) groups to benchmark the permeability behavior of pyrrolidine carboxamide scaffolds without confounding target-mediated cellular effects.

Structure–Activity Relationship Calibration Tool for N-Substituted Pyrrolidine Carboxamide Lead Optimization

Medicinal chemistry teams optimizing InhA or related enzyme inhibitors can use the N,N-dicyclohexyl compound as a reference point to quantify the contribution of N-aryl substitution to target binding affinity. The >23-fold difference in activity between the inactive N,N-dicyclohexyl analog and the N-(3-bromophenyl) derivative (IC50 = 890 nM) [3] provides a clear SAR benchmark for evaluating new N-substituted analogs.

Quote Request

Request a Quote for 3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.